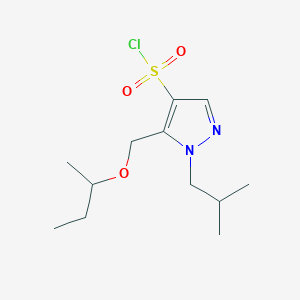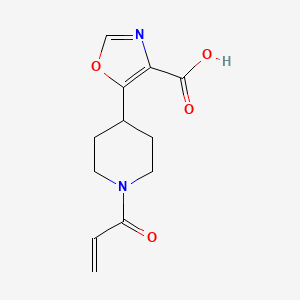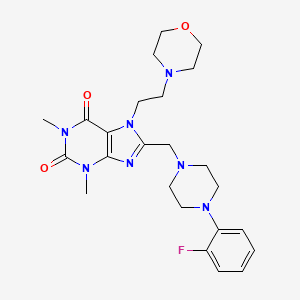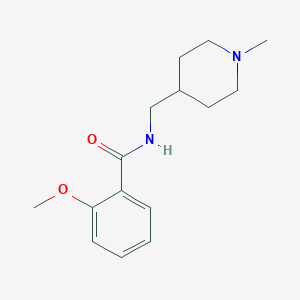
2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H19F2N3O2 and its molecular weight is 347.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
Research on closely related compounds, such as halobenzoyl piperazines, reveals that molecular conformations and intermolecular interactions vary significantly despite similar structures. For example, studies have shown that different analogues can form distinct hydrogen bond patterns, influencing their three-dimensional structures and potentially affecting their biological activities and solubilities (Ninganayaka Mahesha et al., 2019).
Synthesis and Antimicrobial Evaluation
The synthesis of novel compounds derived from similar molecular frameworks has been explored for their antimicrobial properties. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives exhibited moderate to good activities against various Gram-positive, Gram-negative bacteria, and fungal strains (Rahul P. Jadhav et al., 2017).
Conformational Analysis
Conformationally constrained compounds related to the core structure of interest have been evaluated for their potential as antipsychotic agents. These studies involve detailed conformational analysis to understand the relationship between molecular structure and pharmacological activity (E. Raviña et al., 2000).
Novel Synthetic Routes
The development of novel synthetic methodologies for creating compounds with similar structural motifs has been a significant area of research. Techniques such as visible-light-driven protocols have been developed to synthesize piperazines, a core structural feature shared with the compound of interest, under mild conditions (Robin Gueret et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound “2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one” is currently unknown. The compound is structurally similar to certain intermediates used in the synthesis of Risperidone , suggesting it may interact with similar targets.
Mode of Action
Given its structural similarity to Risperidone intermediates , it may interact with similar receptors or enzymes.
Pharmacokinetics
Its molecular weight (240.25 g/mol ) suggests it could be orally bioavailable, as compounds under 500 g/mol generally have good oral absorption.
Propiedades
IUPAC Name |
2-[[1-(2,4-difluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVCGKSARQQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid](/img/structure/B2904666.png)
![N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2904669.png)



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)


![4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2904681.png)


![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)
